2H-Pyrrolo[2,3-d]pyrimidin-2-one,1,3-dihydro is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound exhibits significant biological activity and has garnered interest in medicinal chemistry due to its potential applications in drug development. The structure consists of a pyrrole fused to a pyrimidine ring, which contributes to its unique properties and reactivity.
The compound can be synthesized through various methods, primarily focusing on multicomponent reactions involving readily available starting materials such as arylglyoxals and amino derivatives. Research has shown that these synthetic pathways can yield derivatives with varying functional groups, enhancing their biological activity and applicability in pharmaceuticals.
2H-Pyrrolo[2,3-d]pyrimidin-2-one,1,3-dihydro is classified as a pyrrolopyrimidine derivative. This classification is based on its structural features, which combine elements of both pyrrole and pyrimidine rings. Its derivatives often exhibit diverse pharmacological properties, making it a subject of interest in drug discovery.
The synthesis of 2H-Pyrrolo[2,3-d]pyrimidin-2-one,1,3-dihydro can be achieved through several methods:
The synthesis typically involves the following steps:
The molecular structure of 2H-Pyrrolo[2,3-d]pyrimidin-2-one,1,3-dihydro features:
Key structural data includes:
The compound participates in various chemical reactions including:
Reactions are often characterized by:
The mechanism of action for derivatives of 2H-Pyrrolo[2,3-d]pyrimidin-2-one involves:
Recent studies have demonstrated that certain derivatives exhibit IC values ranging from 29 to 59 µM against cancer cell lines, indicating significant potency compared to existing therapeutic agents .
Key physical properties include:
Chemical properties include:
The applications of 2H-Pyrrolo[2,3-d]pyrimidin-2-one,1,3-dihydro include:
The assembly of the 1,3-dihydro-2H-pyrrolo[2,3-d]pyrimidin-2-one core frequently employs nucleophilic substitution reactions at the C4 position. A highly efficient one-pot, three-component synthesis utilizes arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives catalyzed by tetra-n-butylammonium bromide (TBAB, 5 mol%) in ethanol at 50°C. This method achieves yields of 73–95% with short reaction times (60–80 minutes) and eliminates the formation of dihydropyrido[2,3-d:6,5-d']dipyrimidine byproducts. Optimization studies confirmed ethanol as the optimal solvent, with TBAB significantly enhancing reaction efficiency compared to alternative catalysts like K₂CO₃ or p-TSA [1]. Key structural features of products were confirmed via ¹H NMR (characteristic singlets at δ 11.79–12.29 ppm for NH and δ 4.55–5.32 ppm for CH) and ¹³C NMR (carbonyl signals at δ 151.1–174.2 ppm) [1].
Table 1: Optimization of One-Pot Synthesis Conditions
Catalyst | Solvent | Temp (°C) | Time (min) | Yield (%) |
---|---|---|---|---|
None | EtOH | Reflux | 30 | 81 |
TBAB (5 mol%) | EtOH | 50 | 65 | 90 |
TBAB (10 mol%) | EtOH | 50 | 65 | 78 |
p-TSA | EtOH | Reflux | 90 | 68 |
Halogenated derivatives (e.g., 6-iodo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine) serve as pivotal intermediates for Suzuki-Miyaura cross-coupling, enabling the introduction of diverse aryl and heteroaryl groups at the C6 position. This strategy is essential for generating pharmacologically active compounds targeting kinases like RET. The reaction employs palladium catalysts with arylboronic acids under standard conditions, achieving moderate to high yields. Molecular docking of resulting inhibitors (e.g., compound 59) confirms hydrogen bonding between pyrrolopyrimidine nitrogens and kinase hinge residues (e.g., RET), validating the scaffold's role as an ATP mimetic [2].
Table 2: Impact of Suzuki-Miyaura Modifications on RET Inhibition
Compound | R Group | RET IC₅₀ (μM) |
---|---|---|
20 | 5-tert-Butylisoxazole | 0.076 ± 0.006 |
26 | Thieno[2,3-d]pyrimidine | 0.96 ± 0.04 |
59 | Optimized aryl | <0.05 (nanomolar) |
Thieno[2,3-d]pyrimidine acts as a bioisostere for pyrrolo[2,3-d]pyrimidine but exhibits reduced kinase affinity due to altered hydrogen-bonding capacity. In RET inhibition assays, replacing the pyrrole NH with sulfur (thieno analog) caused a 12-fold decrease in potency (IC₅₀ shift from 0.076 μM to 0.96 μM). This attenuation stems from the loss of critical hydrogen bonds between the pyrrolopyrimidine warhead and kinase hinge residues. Similarly, N-methylation of pyrrolopyrimidine nitrogen abolished activity, confirming the necessity of free NH groups for target engagement [2] [9].
Selective N-7 functionalization requires protection of the pyrrolopyrimidine core to prevent undesired side reactions. A robust approach involves iodination at C6 followed by nucleophilic substitution with ethyl 2-(4-aminophenyl)acetate to generate intermediate 31. Subsequent Suzuki coupling and deprotection yield advanced intermediates for anticancer agents. The use of orthogonal protecting groups (e.g., benzyl or SEM groups) ensures regioselective modifications, which are critical for synthesizing analogs with improved target specificity [8].
Halogenation (chloro, iodo) at key positions (C4, C6) enhances pharmacokinetic properties by enabling further cross-coupling and modulating electronic properties. A representative sequence includes:
Table 3: Pharmacokinetic Impact of Halogenated Modifications
Compound | Modification | FRα IC₅₀ (nM) | RFC Selectivity |
---|---|---|---|
2 | None | 213 | Low |
6 | C6-CN, C4-Cl | 23 | High |
8 | Trifluoroacetyl | 87.4 | Moderate |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0